molecular formula C11H15BN2O5 B1371578 (3-(tert-Butylcarbamoyl)-5-nitrophenyl)boronic acid CAS No. 871332-87-5

(3-(tert-Butylcarbamoyl)-5-nitrophenyl)boronic acid

Cat. No.: B1371578
CAS No.: 871332-87-5
M. Wt: 266.06 g/mol
InChI Key: OUMNTSXALLQRLY-UHFFFAOYSA-N
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Description

(3-(tert-Butylcarbamoyl)-5-nitrophenyl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butylcarbamoyl group and a nitro group. The unique structure of this compound makes it a valuable reagent in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(tert-Butylcarbamoyl)-5-nitrophenyl)boronic acid typically involves the reaction of 3-nitrophenylboronic acid with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamoyl group. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure efficient and cost-effective production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

(3-(tert-Butylcarbamoyl)-5-nitrophenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used.

    Reduction: Common reducing agents include palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Amino-substituted phenylboronic acids.

    Substitution: Biaryl compounds resulting from Suzuki-Miyaura coupling.

Scientific Research Applications

Chemistry

In chemistry, (3-(tert-Butylcarbamoyl)-5-nitrophenyl)boronic acid is widely used as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is essential for forming carbon-carbon bonds, which are crucial in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology and Medicine

The compound’s ability to form stable boronic esters makes it useful in biological applications, such as enzyme inhibition studies. Boronic acids are known to inhibit serine proteases and other enzymes, making them valuable tools in drug discovery and development.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials and polymers. Its unique reactivity allows for the creation of materials with specific properties, such as enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of (3-(tert-Butylcarbamoyl)-5-nitrophenyl)boronic acid primarily involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes that contain serine or threonine residues in their active sites. The compound’s nitro group can also participate in redox reactions, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (3-(tert-Butylcarbamoyl)phenylboronic acid: Lacks the nitro group, making it less reactive in redox reactions.

    (3-(tert-Butylaminocarbonyl)phenylboronic acid: Similar structure but with an amino group instead of a nitro group, affecting its reactivity and applications.

Uniqueness

(3-(tert-Butylcarbamoyl)-5-nitrophenyl)boronic acid is unique due to the presence of both the nitro and boronic acid groups. This combination allows it to participate in a broader range of chemical reactions and enhances its utility in various scientific applications.

Properties

IUPAC Name

[3-(tert-butylcarbamoyl)-5-nitrophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BN2O5/c1-11(2,3)13-10(15)7-4-8(12(16)17)6-9(5-7)14(18)19/h4-6,16-17H,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUMNTSXALLQRLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661231
Record name [3-(tert-Butylcarbamoyl)-5-nitrophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871332-87-5
Record name [3-(tert-Butylcarbamoyl)-5-nitrophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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